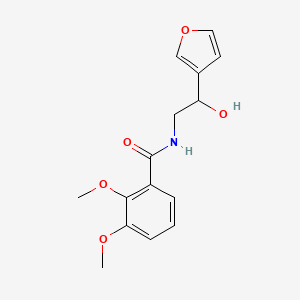

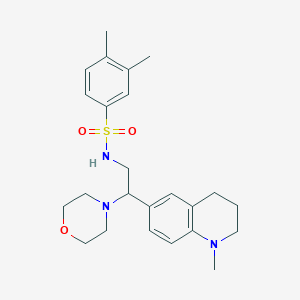

![molecular formula C21H21N5O5 B2458419 2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1052616-85-9](/img/structure/B2458419.png)

2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains a 1,2,3-triazole moiety, which is a five-membered heterocyclic ring with three nitrogen atoms . These types of compounds have attracted significant interest in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a copper (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and azidoacetates . This reaction is part of click chemistry and allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole .Molecular Structure Analysis

1,2,3-Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation. Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .Chemical Reactions Analysis

The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction has several limitations: formation of a mixture 1,4-disubstituted and 1,5-disubstituted-1,2,3-triazoles, long reaction time and high temperature .Physical And Chemical Properties Analysis

1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment and the ability to form hydrogen bonds .科学的研究の応用

Synthesis and Medicinal Applications

- Research has focused on the synthesis and evaluation of triazole derivatives and related heterocyclic compounds for their antimicrobial and anticancer activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated them for antimicrobial activities, suggesting the potential of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, compounds with triazole rings have been explored for their anticancer properties, indicating a broader interest in these structures for therapeutic research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Herbicide Development

- Triazolinone derivatives, closely related in structure to the compound , have been synthesized and tested as protox inhibitors for herbicidal activity. Luo et al. (2008) designed and synthesized such compounds, finding some with promising herbicidal activities, which points to the utility of these complex heterocycles in agricultural chemistry (Luo, Jiang, Wang, Chen, & Yang, 2008).

Enzyme Inhibition for Drug Discovery

- The design and synthesis of acetamide derivatives for inhibiting specific enzymes relevant to disease states, such as protein tyrosine phosphatase 1B (PTP1B) inhibitors for treating diabetes, have been explored. This research indicates the interest in acetamide-linked structures for developing enzyme inhibitors as therapeutic agents (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Chemical Synthesis Techniques

- Innovative synthesis techniques for complex heterocyclic compounds, including those involving triazole and acetamide functionalities, have been developed to improve efficiency and yield. This includes methods for synthesizing various glycosides and exploring the chemistry of chloroacetanilide and acetamide derivatives for potential applications in pharmaceuticals and agrochemicals (Jeanloz, Walker, & Sinaỹ, 1968).

作用機序

The mechanism of action of 1,2,3-triazole derivatives can vary depending on the specific compound and its biological target. For example, some 1,2,3-triazole derivatives have been found to have antiviral activity, disrupting the replication cycle of a virus . Other derivatives have shown antifungal activity, with the N1 and N2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of an enzyme .

将来の方向性

The development of novel effective antiviral agents is urgently needed, and 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities . Future research could focus on the synthesis of new 1,2,3-triazole derivatives and the exploration of their potential biological activities.

特性

IUPAC Name |

2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O5/c1-3-31-15-9-7-14(8-10-15)26-20(28)18-19(21(26)29)25(24-23-18)12-17(27)22-13-5-4-6-16(11-13)30-2/h4-11,18-19H,3,12H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGMNONXXUIIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyrrolidin-3-yl)methyl]pyridine](/img/structure/B2458337.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2458340.png)

![1-(7-Methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2458343.png)

![1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2458346.png)

![N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2458353.png)